molecular formula C13H13N3O2S B1497498 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 686267-34-5

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1497498
CAS No.: 686267-34-5
M. Wt: 275.33 g/mol
InChI Key: FHTXAJUJOUTUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Effects:

  • 2-Benzyl-4-methylpyrimidine-5-carboxylic acid (C₁₃H₁₂N₂O₂):
    • Replaces the methylthio and benzylamino groups with methyl and benzyl groups, reducing sulfur-mediated hydrophobic interactions.
  • 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (C₉H₁₁N₃O₂S):
    • Substitutes benzylamino with a smaller cyclopropyl group, altering steric bulk and hydrogen-bonding capacity.
  • 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid (C₁₂H₁₀N₂O₂S):
    • Lacks the benzylamino group but introduces a phenyl ring at position 4, enhancing π-π stacking.

Table 3: Structural comparison of pyrimidine derivatives

Compound R₁ (Position 4) R₂ (Position 2) Key Feature
This compound Benzylamino Methylthio Flexible NH linker
2-Benzyl-4-methylpyrimidine-5-carboxylic acid Methyl Benzyl Rigid aromatic substitution
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid Cyclopropylamino Methylthio Compact cyclic amine

Electronic and Steric Implications:

  • The methylthio group at position 2 contributes electron-withdrawing effects, polarizing the pyrimidine ring and enhancing reactivity at position 5.
  • The benzylamino group introduces steric hindrance, limiting rotational freedom but enabling π-stacking with aromatic systems.

Properties

IUPAC Name

4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTXAJUJOUTUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651790
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686267-34-5
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, including studies on enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, such as in the treatment of certain diseases or conditions. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

The nature of the amino group at position 4 significantly impacts physicochemical and biological properties:

Compound Name Position 4 Substituent Molecular Weight Key Properties/Applications Reference
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid Benzylamino (-NHBn) 301.35 g/mol Enhanced lipophilicity; kinase inhibition potential
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid Isobutylamino (-NHiBu) 241.31 g/mol Reduced steric bulk; improved solubility
4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid Substituted benzylamino 365.83 g/mol Electron-withdrawing groups may modulate reactivity
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Amino (-NH2) 199.21 g/mol Higher polarity; potential metabolic instability

Key Observations :

  • Benzylamino vs. Alkylamino: Benzylamino derivatives exhibit higher molecular weights and lipophilicity compared to alkylamino analogs (e.g., isobutylamino), which may influence membrane permeability.
  • Substituted Benzylamino Groups: Electron-donating or -withdrawing groups on the benzyl ring (e.g., chloro, methoxy) can alter electronic properties and binding affinities.

Substituent Variations at Position 2

The sulfur-containing group at position 2 modulates electronic effects and stability:

Compound Name Position 2 Substituent Molecular Weight Key Properties/Applications Reference
This compound Methylthio (-SMe) 301.35 g/mol Moderate electron donation; metabolic stability
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Ethylthio (-SEt) 213.26 g/mol Increased lipophilicity; slower oxidation
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid Sulfanyl (-SH) 187.19 g/mol Higher reactivity; prone to disulfide formation
2-(Trifluoromethyl)-4-arylpyrimidine-5-carboxylic acid Trifluoromethyl (-CF3) ~366 g/mol Enhanced electron-withdrawing effects; improved target binding

Key Observations :

  • Methylthio vs. Ethylthio : Ethylthio groups increase lipophilicity but may reduce metabolic stability compared to methylthio.
  • Sulfanyl (-SH) Groups : These are more reactive, enabling disulfide bond formation, which can limit shelf life.

Positional Isomerism: Carboxylic Acid at Position 4 vs. 5

The position of the carboxylic acid moiety influences hydrogen bonding and solubility:

Compound Name Carboxylic Acid Position Molecular Weight Key Properties/Applications Reference
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Position 4 199.21 g/mol Altered hydrogen-bonding network; reduced solubility
This compound Position 5 301.35 g/mol Optimal solubility for biological assays

Key Observations :

  • Position 5 carboxylic acid derivatives generally exhibit better aqueous solubility due to spatial arrangement.

Biological Activity

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Its structure incorporates a benzylamino group, a methylthio group, and a carboxylic acid moiety, which contribute to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H13N3O2S
  • Molecular Weight : 275.33 g/mol
  • CAS Number : 686267-34-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized to act as an enzyme inhibitor or receptor ligand, modulating critical biological pathways. The specific pathways affected depend on the target enzyme or receptor involved.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit xanthine oxidase, an important enzyme in purine metabolism associated with gout and other inflammatory conditions. Preliminary studies suggest that it demonstrates moderate inhibitory activity compared to standard inhibitors like febuxostat .

Antioxidant Activity

In addition to its anticancer and enzyme inhibitory activities, this compound shows promising antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Studies : In vitro assays demonstrated that this compound significantly reduced the viability of cancer cells, with IC50 values indicating potent activity against specific cancer types .
  • Enzyme Activity : A study focusing on xanthine oxidase inhibition reported IC50 values for various derivatives, with this compound showing competitive inhibition patterns similar to established inhibitors .
  • Antioxidant Effects : The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing that the compound effectively scavenges free radicals, thus contributing to its potential therapeutic applications in oxidative stress-related conditions .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameStructureBiological Activity
4-(Aminomethyl)-2-(methylthio)pyrimidine-5-carboxamideStructureModerate anticancer activity
4-(Benzylamino)-2-(ethylthio)pyrimidine-5-carboxamideStructureEnzyme inhibitor
This compoundStructureStrong anticancer and antioxidant activities

Preparation Methods

Retrosynthetic Analysis

  • The target compound can be retrosynthetically traced to intermediates such as methyl or tert-butyl esters of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylates.
  • Selective displacement of chlorine at the C4 position by benzylamine is a key step.
  • The methylthio group at C2 remains intact or can be oxidized for further functionalization if needed.

Detailed Preparation Method

Step 1: Preparation of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid or its esters

  • Starting from commercially available pyrimidine derivatives, 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is synthesized.
  • Esterification (e.g., methyl or tert-butyl esters) is performed by reaction with appropriate alcohols in the presence of bases such as potassium carbonate and methyl iodide for methyl esters.
  • Reaction conditions: Stirring in DMF at 0 °C to room temperature, followed by extraction and purification by flash chromatography.

Step 2: Selective substitution of chlorine at C4 with benzylamine

  • The ester or acid chloride derivative of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is reacted with benzylamine.
  • Conditions: In anhydrous tetrahydrofuran (THF) at 0 °C with triethylamine as base to scavenge HCl formed.
  • Reaction time: Approximately 1 hour at 0 °C.
  • Purification: Extraction with ethyl acetate, washing, drying, and flash chromatography yields the intermediate 4-(benzylamino)-6-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Step 3: Hydrolysis or further substitution to yield the carboxylic acid

  • The ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Alternatively, the 6-chloro substituent can be retained or replaced depending on the target derivative.
  • Purification is achieved by crystallization from ethanol/water mixtures to obtain the pure 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification Potassium carbonate, methyl iodide, DMF, 0 °C to RT ~80-90% Produces methyl ester intermediate
Chlorine substitution (C4) Benzylamine, triethylamine, THF, 0 °C, 1 h 85-90% Selective substitution at C4
Hydrolysis Acidic or basic hydrolysis, ethanol/water crystallization ~80% Yields free carboxylic acid

The overall process is efficient, with high selectivity for the C4 substitution and good yields in each step.

Analytical and Purification Techniques

  • Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures; crystallization from ethanol/water.
  • Characterization: Melting point determination, ^1H NMR (400 MHz), mass spectrometry, and elemental analysis confirm structure and purity.
  • Spectral Data: Characteristic signals for methylthio (-SCH3) group, benzylamino protons, and pyrimidine ring protons are observed in NMR spectra.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Product Form Yield (%) Reference
Esterification of pyrimidine acid K2CO3, MeI, DMF, 0 °C to RT Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate 81
Nucleophilic substitution at C4 Benzylamine, Et3N, THF, 0 °C 4-(Benzylamino)-6-chloro-2-(methylthio)pyrimidine-5-carboxylate 85-90
Hydrolysis to carboxylic acid Acid or base hydrolysis, EtOH/H2O crystallization This compound ~80

Research Findings and Notes

  • The selective displacement of chlorine at the C4 position by benzylamine is highly chemoselective, allowing for the preservation of the methylthio group at C2.
  • The methylthio group can be oxidized to sulfoxide or sulfone derivatives if desired, using oxidants like m-chloroperbenzoic acid, expanding the scope of derivatives.
  • The synthetic route is robust and adaptable for preparing libraries of substituted pyrimidine carboxylic acids with potential biological activities.
  • Reaction times and temperatures are mild, favoring high purity and yield without extensive side reactions.
  • Crystallization from ethanol/water is an effective purification method, avoiding extensive chromatographic steps for the final product.

Q & A

Q. What are the best practices for scaling up synthesis while maintaining purity?

  • Methodology : Optimize batch processes using flow chemistry to enhance heat/mass transfer. Implement in-line purification (e.g., catch-and-release chromatography) and real-time monitoring (PAT tools). Validate purity at each stage via HPLC and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.